molecular formula C8H11ClIN B176675 3-Iodo-2,6-dimethylaniline hydrochloride CAS No. 135630-62-5

3-Iodo-2,6-dimethylaniline hydrochloride

Cat. No. B176675
M. Wt: 283.54 g/mol
InChI Key: GHRVNADCRWDACZ-UHFFFAOYSA-N
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Description

3-Iodo-2,6-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11ClIN. It has a molecular weight of 283.54 g/mol . The IUPAC name for this compound is 3-iodo-2,6-dimethylaniline;hydrochloride .


Synthesis Analysis

The synthesis of 3-Iodo-2,6-dimethylaniline hydrochloride can be achieved through an aromatic iodination reaction with molecular iodine . The desired products are isolated in nearly quantitative yields after a simple extraction .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C8H10IN.ClH/c1-5-3-4-7 (9)6 (2)8 (5)10;/h3-4H,10H2,1-2H3;1H . The Canonical SMILES representation is CC1=C (C (=C (C=C1)I)C)N.Cl .


Chemical Reactions Analysis

2,6-Dimethylaniline hydrochloride, a key starting material, may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass of the compound is 282.96247 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 11 .

Scientific Research Applications

Synthesis and Intermediates

3-Iodo-2,6-dimethylaniline hydrochloride is an aromatic organic intermediate used in the synthesis of various compounds. For example, it was used in the synthesis of 3,5-Dimethyl-4-bromoiodobenzene and 2,6-Dimethyl-4-bromoiodobenzene, demonstrating its role in producing dimethyl-4-bromoiodobenzenes, which have broad applications across many fields (Li Yu, 2008).

Palladium Complexes Synthesis

Another application of 3-Iodo-2,6-dimethylaniline hydrochloride is in the synthesis of palladium complexes. N,N-Dialkyl-2-iodoanilines, including 3-Iodo-2,6-dimethylaniline, are used to create various Pd(ii) complexes, essential for various chemical reactions and processes (D. Solé, X. Solans, M. Font‐Bardia, 2007).

Chemical Oxidation Studies

This compound is also significant in chemical studies, such as in the Fenton process for oxidation. The degradation of 2,6-dimethylaniline, a related compound, by the Fenton process highlights the importance of such chemicals in understanding and improving oxidation processes in various industrial and environmental contexts (Nalinrut Masomboon, C. Ratanatamskul, Ming-Chun Lu, 2009).

Analytical Chemistry

In analytical chemistry, derivatives of 3-Iodo-2,6-dimethylaniline hydrochloride are used in liquid–liquid microextraction methods for determining iodine in various samples, showcasing its utility in analytical methodologies (M. Gupta, A. K. Pillai, Amrita Singh, Archana Jain, K. Verma, 2011).

Environmental and Health Studies

The compound's derivatives also play a role in environmental and health studies. For instance, the study of 2,6-dimethylaniline's reaction over sulphided hydrotreating catalysts provides insights into the environmental and health impacts of such chemicals (J. Gestel, J. Leglise, J. Duchet, 1992).

Future Directions

The compound could potentially be used in the synthesis of many classes of drugs . For instance, it could be used in the synthesis of rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV .

properties

IUPAC Name

3-iodo-2,6-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRVNADCRWDACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466266
Record name 3-Iodo-2,6-dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2,6-dimethylaniline hydrochloride

CAS RN

135630-62-5
Record name 3-Iodo-2,6-dimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Morimoto, K Yoshikawa, M Murata… - Chemical and …, 2004 - jstage.jst.go.jp
Axially chiral biphenyldiphosphine ligands bearing diphenylphosphino group (s) and/or dicyclohexylphosphino group (s) were prepared in enantiomerically pure form starting from 2, 6-…
Number of citations: 22 www.jstage.jst.go.jp

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